p-Anisidine methanesulphonic acid is a derivative of p-anisidine, characterized by the addition of a methanesulphonic acid group. p-Anisidine itself is an organic compound with the formula , appearing as a white to grey-brown solid due to oxidation. It is one of three isomers of anisidine, which are methoxy-containing anilines. The compound is synthesized primarily through the reduction of 4-nitroanisole and has applications in various chemical syntheses and analyses .
Biologically, p-anisidine and its derivatives have shown potential toxicity. Studies indicate that exposure can lead to hematologic changes and renal toxicity. Specifically, p-anisidine has been linked to increased levels of methemoglobin and nephrotoxicity in animal models. Its metabolites may also covalently bind to DNA and proteins, suggesting potential genotoxic effects . The compound's toxicity necessitates careful handling and regulation in industrial applications.
The synthesis of p-anisidine methanesulphonic acid generally involves the following methods:
p-Anisidine methanesulphonic acid has several applications:
Interaction studies suggest that p-anisidine methanesulphonic acid may affect various biological systems due to its reactivity. In vitro studies have shown that the compound can undergo metabolic transformations leading to nephrotoxic metabolites. Furthermore, it may interact with cellular components, leading to oxidative stress and potential genotoxicity .
p-Anisidine methanesulphonic acid shares structural similarities with other anisidine derivatives. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| o-Anisidine | C7H9NO | Contains the methoxy group in the ortho position |
| m-Anisidine | C7H9NO | Contains the methoxy group in the meta position |
| p-Anisidine-3-sulfonic acid | C7H9NO4S | Contains a sulfonic acid group at the para position |
| p-Aminophenol | C6H7NO | Lacks the methoxy group but retains amino functionality |
Uniqueness: p-Anisidine methanesulphonic acid is distinct due to its combination of both an amine and a sulfonic acid functional group, which enhances its reactivity and applicability in various chemical processes compared to its isomers.
Through this comprehensive overview, it is evident that p-anisidine methanesulphonic acid plays a significant role in both industrial applications and biological interactions, warranting further research into its properties and effects.
The sulfonation of p-anisidine follows a classic electrophilic aromatic substitution mechanism, where the aromatic ring undergoes substitution with sulfonic acid groups [4] [5]. The reaction proceeds through the formation of a Wheland intermediate, with methanesulfonic acid serving as both the sulfonating agent and reaction medium [6] [7]. The electron-donating methoxy group at the para position significantly influences the regioselectivity and reaction kinetics [8] [9].
The mechanistic pathway involves initial protonation of the amino group in acidic conditions, which creates a deactivating effect toward electrophilic substitution [10] [11]. However, the presence of the methoxy group provides sufficient activation to enable sulfonation at the ortho position relative to the amino group [12] [13]. The reaction temperature and acid concentration critically affect both the reaction rate and product distribution [11] [14].
Table 1: Reaction Conditions for p-Anisidine Sulfonation
| Parameter | Optimal Range | Effect on Yield | Reference |
|---|---|---|---|
| Temperature | 50-170°C | Higher temperatures increase conversion but may cause decomposition | [12] [3] |
| Acid Concentration | 30-40% | Moderate concentrations provide optimal selectivity | [11] [15] |
| Reaction Time | 2-10 hours | Extended times improve conversion | [3] [15] |
| Pressure | Atmospheric to 1.5 MPa | Elevated pressure enhances reaction rate | [14] [16] |
The sulfonation mechanism involves multiple elementary steps, beginning with the formation of the electrophilic sulfonyl species [17] [7]. Computational studies using density functional theory have revealed that the reaction proceeds through a concerted pathway involving sulfur trioxide or its protonated derivatives [7] [18]. The formation of methanesulphonic acid derivatives occurs through nucleophilic attack of the aromatic system on the electrophilic sulfur center [17] [6].
The preparation of p-anisidine, a precursor to p-anisidine methanesulphonic acid, involves sophisticated catalytic processes including etherification and hydrogenation [19] [20]. The industrial synthesis typically employs catalytic hydrogenation of p-nitroanisole using composite catalysts containing active metals such as copper, nickel, iron, zinc, cobalt, chromium, and molybdenum [19] [21].
The hydrogenation process operates under carefully controlled conditions with reaction temperatures ranging from 80 to 150°C and hydrogen pressures between 0.3 to 1.0 megapascals [19] [20]. The composite catalysts demonstrate remarkable activity and stability, with some formulations maintaining consistent performance through 36 repeated cycles [20] [22].
Table 2: Catalytic Hydrogenation Parameters for p-Anisidine Production
| Catalyst Type | Active Metal Content | Temperature Range | Pressure Range | Selectivity | Reference |
|---|---|---|---|---|---|
| Raney-RuNiC | 20% Ruthenium | 60-110°C | 0.5-1.5 MPa | >99% | [20] [22] |
| Composite Cu-Ni | 0.3-25% | 80-150°C | 0.3-1.0 MPa | 95-99% | [19] [21] |
| Pt-Carbon | Variable | 100°C | 0.3-0.5 MPa | 99% | [21] [2] |
The etherification component involves the formation of the methoxy group through controlled methylation reactions [23] [24]. Modern synthetic approaches utilize environmentally benign methodologies that avoid traditional methylating agents in favor of more sustainable alternatives [24] [22]. The catalyst selection significantly impacts both the reaction kinetics and product selectivity, with platinum-carbon catalysts showing exceptional performance in terms of conversion rates and product purity [21] [2].
Industrial purification of p-anisidine methanesulphonic acid employs multi-stage processes designed to achieve high purity while minimizing waste generation [25] [26]. The primary purification techniques include crystallization, distillation, and advanced separation methodologies [27] [2]. These processes must effectively remove impurities while preserving the chemical integrity of the target compound [26] [28].
The crystallization process typically involves controlled cooling of concentrated solutions to promote selective precipitation of the desired product [27] [2]. Temperature control during crystallization is critical, with optimal conditions involving gradual cooling from elevated temperatures to approximately 0°C [27] [25]. The addition of specific additives such as sodium sulfite and activated carbon enhances the purification efficiency by removing colored impurities and oxidation products [27] [26].
Table 3: Industrial Purification Methods and Efficiency
| Purification Method | Operating Conditions | Purity Achievement | Recovery Rate | Reference |
|---|---|---|---|---|
| Recrystallization | 75°C to 0°C cooling | 99.0-99.7% | 85-95% | [27] [2] |
| Vacuum Distillation | <3 kPa pressure | 98.0-99.5% | 80-90% | [29] [2] |
| Column Chromatography | Gradient elution | >99.0% | 70-85% | [26] [28] |
| Centrifugation | 2500 rpm, 45 min | 95.0-98.0% | 90-95% | [25] [3] |
Advanced purification techniques incorporate modern analytical methods to monitor product quality throughout the process [26] [28]. High-performance liquid chromatography serves as the primary analytical tool for purity assessment, with detection limits achieving sub-percent accuracy [26] [28]. The implementation of quality control measures ensures consistent product specifications across different production batches [2] [30].
p-Anisidine methanesulphonic acid represents a salt formed through the reaction between p-anisidine (4-methoxyaniline) and methanesulfonic acid, resulting in a compound with the molecular formula C₈H₁₃NO₄S and a molecular weight of 219.26 g/mol [1]. The compound exhibits characteristic crystalline properties with a white crystalline powder appearance under standard conditions [1].
The crystallographic arrangement of p-anisidine methanesulphonic acid is influenced by the ionic interactions between the protonated p-anisidine cation and the methanesulfonate anion. The parent compound p-anisidine displays crystalline behavior with melting points ranging from 56-59°C [2] [3], while methanesulfonic acid exhibits melting points between 17-19°C [4] [5]. The salt formation typically results in elevated thermal stability compared to the individual components.
| Table 1: Fundamental Physical Properties | ||
|---|---|---|
| Property | Value | Source/Reference |
| Molecular Formula | C₈H₁₃NO₄S | Citation 1 |
| Molecular Weight (g/mol) | 219.26 | Citation 1 |
| IUPAC Name | methanesulfonic acid;4-methoxyaniline | Citation 1 |
| Appearance | White crystalline powder | Citation 1 |
| Solubility in Water | Highly soluble | Citation 1 |
The infrared spectroscopic profile of p-anisidine methanesulphonic acid demonstrates characteristic absorption bands corresponding to the functional groups present in both the p-anisidine and methanesulfonate components. The spectroscopic data reveals distinct vibrational modes that confirm the salt formation and structural integrity of the compound [6].
Primary amine stretching vibrations from the p-anisidine moiety appear in the 3200-3500 cm⁻¹ region, while aromatic carbon-hydrogen stretching occurs between 3000-3100 cm⁻¹. The methoxy group contributes aliphatic carbon-hydrogen stretching bands in the 2800-3000 cm⁻¹ range. Aromatic ring vibrations manifest as carbon-carbon stretching modes between 1450-1650 cm⁻¹ [7] [8].
The methanesulfonate component exhibits characteristic sulfur-oxygen stretching vibrations, with asymmetric stretching occurring at 1300-1350 cm⁻¹ and symmetric stretching at 1120-1200 cm⁻¹. Carbon-oxygen stretching from the methoxy group appears between 1000-1300 cm⁻¹, while carbon-nitrogen stretching from the aromatic amine occurs in the 1250-1350 cm⁻¹ region [9].
| Table 2: Infrared Spectroscopic Properties | ||
|---|---|---|
| Functional Group | Wavenumber Range (cm⁻¹) | Assignment |
| N-H stretch | 3200-3500 | Primary amine stretching |
| C-H aromatic stretch | 3000-3100 | Aromatic C-H stretching |
| C-H aliphatic stretch | 2800-3000 | Methoxy group C-H stretching |
| C=C aromatic stretch | 1450-1650 | Aromatic ring vibrations |
| S=O asymmetric stretch | 1300-1350 | Methanesulfonate group |
| S=O symmetric stretch | 1120-1200 | Methanesulfonate group |
| C-O stretch | 1000-1300 | Methoxy group |
| C-N stretch | 1250-1350 | Aromatic amine |
Nuclear magnetic resonance spectroscopy provides additional structural confirmation through characteristic chemical shifts. The methyl protons from the methanesulfonate group typically appear around 2.80-2.85 ppm, showing deshielding relative to free methanesulfonic anhydride [10]. The methoxy group protons from p-anisidine contribute signals around 3.7-3.8 ppm, while aromatic protons appear in the 6.5-7.3 ppm region [11] [12].
The thermal stability of p-anisidine methanesulphonic acid reflects the combined thermal properties of its constituent components, with the salt formation generally enhancing overall thermal stability compared to the individual reactants. Methanesulfonic acid demonstrates thermal stability up to approximately 200°C before decomposition onset [13], while p-anisidine exhibits melting behavior between 56-59°C [2] [3].
Thermogravimetric analysis of similar methanesulfonate salts indicates thermal decomposition patterns beginning around 200-225°C, with complete decomposition occurring at elevated temperatures [10] [13]. The thermal decomposition process typically involves the loss of methanesulfonic acid components, leading to the formation of oxidized sulfur products and aromatic degradation products [14].
| Table 3: Thermal Properties | ||
|---|---|---|
| Property | Value | Reference |
| Methanesulfonic acid melting point (°C) | 17-19 | Citations 18, 47 |
| Methanesulfonic acid boiling point (°C) | 167 (at 10 mmHg) | Citation 47 |
| Thermal decomposition onset (°C) | >200 | Citation 52 |
| p-Anisidine melting point (°C) | 56-59 | Citations 25, 41 |
| Thermal stability range (°C) | Stable to ~200 | Citation 52 |
The thermal decomposition of p-anisidine methanesulphonic acid follows a multi-stage process characteristic of organic sulfonate salts. Initial decomposition occurs through the breaking of ionic interactions between the p-anisidinium cation and methanesulfonate anion, followed by degradation of the individual components. The methanesulfonate portion decomposes to form sulfur dioxide and other sulfur-containing oxidation products [15] [13].
Differential scanning calorimetry studies of related methanesulfonate compounds reveal endothermic melting transitions followed by exothermic decomposition events. The thermal analysis typically shows weight loss beginning around 200°C, with significant decomposition occurring between 220-240°C [16] [17]. The decomposition products include oxides of sulfur, aromatic degradation products, and carbonaceous residues [14] [10].
Enhanced thermal stability compared to individual components results from the ionic bonding between p-anisidine and methanesulfonic acid, which requires additional energy input for dissociation. This stabilization effect is commonly observed in organic acid-base salt formations and contributes to the practical handling characteristics of the compound [14] [18].
p-Anisidine methanesulphonic acid exhibits high solubility in water due to its ionic nature, forming homogeneous solutions readily at ambient conditions [1] [19]. The high aqueous solubility stems from the strong ionic interactions between the p-anisidinium cation and methanesulfonate anion with water molecules through hydrogen bonding and electrostatic interactions.
The parent compound p-anisidine demonstrates moderate water solubility of approximately 21 g/L at 20°C [2] [20], while methanesulfonic acid is completely miscible with water [19] [5]. The salt formation significantly enhances water solubility beyond the individual components due to the ionic character of the compound, making it highly accessible for aqueous-based applications and analytical procedures [1].
| Table 4: Solubility Properties | ||
|---|---|---|
| Solvent Type | Solubility | Comments |
| Water | Highly soluble | Forms homogeneous solution due to ionic nature |
| Polar organic solvents | Soluble | Due to polar sulfonate group |
| Ethanol | Moderately soluble | p-Anisidine component contribution |
| Dimethyl sulfoxide (DMSO) | Soluble | Good solvating medium for analysis |
| Nonpolar solvents | Poorly soluble | Hydrophobic interactions dominate |
| Benzene | Limited solubility | Aromatic-aromatic interactions limited |
| Petroleum ether | Insoluble | Complete immiscibility |
The compound demonstrates good solubility in polar organic solvents including ethanol, dimethyl sulfoxide, and other polar aprotic solvents [20] [21]. The polar sulfonate group provides strong dipole-dipole interactions with polar solvents, while the aromatic p-anisidine component contributes additional solvation through π-electron interactions and hydrogen bonding capabilities [22].
In ethanol, the solubility is enhanced by hydrogen bonding between the hydroxyl group of ethanol and both the amino functionality of p-anisidine and the sulfonate oxygen atoms. Dimethyl sulfoxide serves as an excellent solvating medium due to its high polarity and ability to stabilize both ionic and polar covalent interactions [21].
p-Anisidine methanesulphonic acid exhibits poor solubility in nonpolar solvents such as petroleum ether, hexane, and other aliphatic hydrocarbons due to the dominant ionic character of the compound [23] [22]. The highly polar nature of the methanesulfonate anion and the charged p-anisidinium cation create unfavorable interactions with nonpolar solvents, resulting in essentially complete immiscibility.
Even in aromatic nonpolar solvents like benzene, solubility remains limited despite potential π-π interactions between the benzene solvent and the aromatic ring of p-anisidine [2]. The ionic character of the salt overcomes any favorable aromatic interactions, maintaining the compound's preference for polar solvation environments [20].
The acid-base behavior of p-anisidine methanesulphonic acid is governed by the properties of its constituent components: methanesulfonic acid as a strong acid with a pKa of -2.6 [24] [5], and p-anisidine as a weak base with a pKa of 5.34 [2]. The significant difference in acid-base strength results in complete proton transfer from methanesulfonic acid to p-anisidine, forming a stable salt under normal conditions [25].
Methanesulfonic acid demonstrates complete ionization in aqueous solution, with ionization constants reaching approximately 16 mol L⁻¹ in concentrated solutions [25]. The strong acidic nature results from the electron-withdrawing effect of the methylsulfonyl group, which stabilizes the conjugate base through resonance and inductive effects [24] [26].
| Table 5: Acid-Base Properties | ||
|---|---|---|
| Parameter | Value | Description |
| Methanesulfonic acid pKa | -2.6 | Strong acid, complete ionization |
| p-Anisidine pKa | 5.34 | Weak base, electron-donating methoxy group |
| Expected salt formation pH | Acidic (pH < 3) | Salt formation favored in acidic conditions |
| Ionization behavior | Complete dissociation | MSA completely ionized, p-anisidine protonated |
| pH of aqueous solution | Strongly acidic | Due to excess methanesulfonic acid |
The speciation of p-anisidine methanesulphonic acid in aqueous solution depends significantly on solution pH, with the compound existing predominantly as the ionic salt under acidic to neutral conditions. At pH values below the pKa of p-anisidine (5.34), the amine group remains protonated, maintaining the salt structure with the methanesulfonate counterion [27] [28].
In strongly acidic solutions (pH < 1), both the methanesulfonic acid and p-anisidine components exist in their fully ionized forms, with complete dissociation of the methanesulfonate anion and protonation of the p-anisidine amino group. As pH increases toward neutral conditions, the ionic association between the p-anisidinium cation and methanesulfonate anion may weaken, though significant dissociation remains unlikely due to the strong acid nature of methanesulfonic acid [25].
The electrochemical behavior of p-anisidine methanesulphonic acid reflects the combined properties of its ionic components, with the methanesulfonate anion providing excellent ionic conductivity in solution [18] [27]. The high degree of ionization results in solutions with significant electrical conductivity, making the compound suitable for electrochemical applications and ionic strength adjustments [29].
The ionization behavior demonstrates complete dissociation in aqueous media, with the p-anisidinium cation and methanesulfonate anion existing as discrete ionic species. This complete ionization contributes to the compound's high water solubility and strong electrolyte behavior, distinguishing it from weakly ionized organic salts [21].